Phenothiazine, 10-(N-methyl-4-piperidyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(N-methyl-4-piperidyl)- involves the reaction of phenothiazine with N-methyl-4-piperidyl chloride under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the electrophilic carbon of the N-methyl-4-piperidyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(N-methyl-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and alkylated phenothiazine derivatives.
Scientific Research Applications
Phenothiazine, 10-(N-methyl-4-piperidyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenothiazine, 10-(N-methyl-4-piperidyl)- involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound can block dopamine receptors, leading to its antipsychotic effects.
Alpha-Adrenergic Receptors: It can also block alpha-adrenergic receptors, affecting vasomotor tone and blood pressure.
Enzymes: The compound may inhibit certain enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Phenothiazine, 10-(N-methyl-4-piperidyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Another antipsychotic phenothiazine derivative with similar dopamine receptor-blocking properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties but a different side effect profile
Conclusion
Phenothiazine, 10-(N-methyl-4-piperidyl)- is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
CAS No. |
63834-14-0 |
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Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-(1-methylpiperidin-4-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-10-14(11-13-19)20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3 |
InChI Key |
SHIGCOJUQXBINS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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